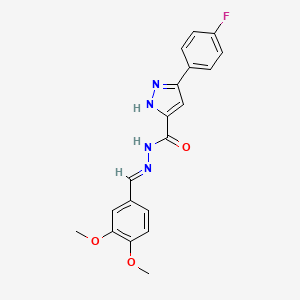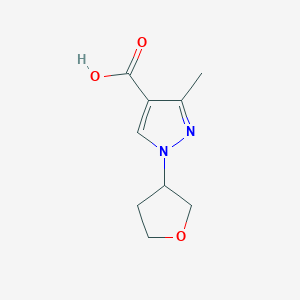
1-(4-Methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-carbonsäure-(prop-2-en-1-yl)ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Prop-2-enyl 1-(4-methoxyphenyl)-5-methyltriazole-4-carboxylate is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Wissenschaftliche Forschungsanwendungen
Prop-2-enyl 1-(4-methoxyphenyl)-5-methyltriazole-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its triazole moiety.
Medicine: Explored for its potential use in drug development, particularly in the design of antifungal and anticancer agents.
Industry: Utilized in the development of agrochemicals and as a precursor in the synthesis of specialty chemicals.
Wirkmechanismus
Target of Action
The primary target of Prop-2-en-1-yl 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate, also known as MMPP, is the Signal Transducer and Activator of Transcription 3 (STAT3) . STAT3 is a transcription factor that plays a crucial role in many cellular processes such as cell growth and apoptosis .
Mode of Action
MMPP acts as a selective STAT3 inhibitor . It binds to STAT3, inhibiting its activity and thereby preventing the transcription of STAT3-dependent genes . This results in the downregulation of various inflammatory proteins and amyloidogenic proteins .
Biochemical Pathways
MMPP affects several biochemical pathways. It inhibits the MAO-B and MAPK pathways , which are involved in neuroinflammation and dopaminergic neurodegeneration . By inhibiting these pathways, MMPP reduces the production of inflammatory mediators and prevents the activation of microglial cells and astrocytes .
Result of Action
The inhibition of STAT3 by MMPP leads to a decrease in the expression of inflammatory proteins and amyloidogenic proteins . This results in the amelioration of dopamine depletion in the striatum and a reduction in inflammatory marker elevation in primary cultured neurons . Consequently, MMPP has been shown to protect against dopaminergic cell loss and behavioral impairment .
Action Environment
The action of MMPP can be influenced by various environmental factors. For instance, the presence of inflammatory stimuli such as LPS and TNF-α can increase the production of NO and H2O2, but this effect is inhibited by MMPP treatment . Therefore, the anti-inflammatory and neuroprotective effects of MMPP can be particularly beneficial in environments with high levels of inflammatory stimuli.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Prop-2-enyl 1-(4-methoxyphenyl)-5-methyltriazole-4-carboxylate typically involves the reaction of 4-methoxyphenylhydrazine with propargyl bromide to form the corresponding hydrazone. This intermediate is then subjected to cyclization with methyl propiolate in the presence of a base, such as sodium ethoxide, to yield the desired triazole derivative. The reaction conditions often require refluxing in an appropriate solvent, such as ethanol, for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction parameters, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions
Prop-2-enyl 1-(4-methoxyphenyl)-5-methyltriazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the prop-2-enyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazole derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: A triazole derivative with similar structural features but different substituents.
2-Methoxy-4-(prop-2-en-1-yl)phenol: A compound with a similar methoxyphenyl group but lacking the triazole moiety.
Uniqueness
Prop-2-enyl 1-(4-methoxyphenyl)-5-methyltriazole-4-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the triazole ring enhances its potential as a bioactive compound, while the prop-2-enyl and methoxyphenyl groups contribute to its versatility in chemical synthesis and applications.
Eigenschaften
IUPAC Name |
prop-2-enyl 1-(4-methoxyphenyl)-5-methyltriazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3/c1-4-9-20-14(18)13-10(2)17(16-15-13)11-5-7-12(19-3)8-6-11/h4-8H,1,9H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVYPTYBTSPAKEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=C(C=C2)OC)C(=O)OCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-Bromophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2481871.png)

![1-(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-(4-methoxyphenyl)ethanone oxalate](/img/structure/B2481876.png)


![2-{[3-cyano-4-(2,2,2-trifluoroethoxy)phenyl]amino}-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2481885.png)


![4-chloro-2-{(E)-[(3-ethylphenyl)imino]methyl}phenol](/img/structure/B2481888.png)
![1-Ethyl-3-[(Z)-(2-phenyl-1-pyridin-2-ylethylidene)amino]thiourea](/img/structure/B2481889.png)
![1-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-(trimethylsilylmethyl)cyclobutane-1-carboxylic acid](/img/structure/B2481890.png)
![Ethyl 6-fluoropyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2481892.png)
![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(4-ethylphenyl)urea](/img/structure/B2481893.png)
